molecular formula C17H11Cl2NO B3010576 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol CAS No. 737-67-7

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol

Cat. No.: B3010576
CAS No.: 737-67-7
M. Wt: 316.18
InChI Key: LTRXHTNIQLGEJM-KEBDBYFISA-N
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Description

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of naphthol derivatives It is characterized by the presence of a naphthol moiety linked to a dichlorophenyliminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol typically involves the condensation of 3,4-dichloroaniline with 2-hydroxy-1-naphthaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-naphthol derivatives.

    Substitution: Various substituted naphthol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyliminomethyl)-2-naphthol
  • 1-(3,5-Dichlorophenyliminomethyl)-2-naphthol
  • 1-(3,4-Dichlorophenyliminomethyl)-1-naphthol

Uniqueness

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dichloro substitution on the phenyl ring can enhance its stability and alter its interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-15-7-6-12(9-16(15)19)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRXHTNIQLGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737-67-7
Record name 1-(3,4-DICHLOROPHENYLIMINOMETHYL)-2-NAPHTHOL
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